molecular formula C17H16FN3O B2899021 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea CAS No. 898414-72-7

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea

Katalognummer B2899021
CAS-Nummer: 898414-72-7
Molekulargewicht: 297.333
InChI-Schlüssel: AIOXEUQYAOWFMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea, also known as DFP-10917, is a novel small molecule compound that has been gaining attention in scientific research due to its potential therapeutic applications. DFP-10917 is a urea derivative that has been shown to have anti-cancer properties, specifically targeting the protein kinases that are involved in cancer cell growth and survival.

Wirkmechanismus

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea acts as an ATP-competitive inhibitor of AKT and PDK1, preventing their activation and downstream signaling. This leads to decreased cell growth and survival, as well as increased apoptosis in cancer cells. This compound has also been shown to inhibit the activity of the mTORC1 complex, which is downstream of AKT and PDK1 and is involved in regulating cell growth and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have specific effects on cancer cells, inhibiting their growth and survival while inducing apoptosis. In addition, this compound has been shown to have minimal effects on normal cells, suggesting that it may have a favorable therapeutic index. This compound has also been shown to inhibit the growth of cancer cells that are resistant to other targeted therapies, suggesting that it may be effective in treating drug-resistant cancers.

Vorteile Und Einschränkungen Für Laborexperimente

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea has several advantages for use in laboratory experiments. It is a small molecule compound that can be easily synthesized and purified, making it readily available for use in experiments. In addition, its specific targeting of AKT and PDK1 makes it a valuable tool for studying the PI3K/AKT/mTOR signaling pathway and its role in cancer. However, the limitations of this compound include its specificity for AKT and PDK1, which may limit its effectiveness in treating cancers that do not rely on this pathway for survival.

Zukünftige Richtungen

There are several potential future directions for research on 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea. One area of interest is in combination therapy, where this compound is used in combination with other targeted therapies or chemotherapy to enhance its effectiveness. Another area of interest is in identifying biomarkers that can predict which cancers will be most responsive to this compound, allowing for more personalized treatment approaches. Additionally, further preclinical and clinical studies will be necessary to fully evaluate the safety and efficacy of this compound as a potential cancer therapy.

Synthesemethoden

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea involves several steps, starting with the reaction of 3-fluoroaniline with 1,3-diphenylurea to form 1-(3-fluorophenyl)-3-phenylurea. This intermediate is then reacted with 2,3-butanedione monoxime to form this compound. The final product is obtained after several purification steps.

Wissenschaftliche Forschungsanwendungen

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea has been extensively studied in preclinical models of cancer, showing promising results in inhibiting the growth and survival of cancer cells. Specifically, this compound has been shown to target the protein kinases AKT and PDK1, which are involved in the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.

Eigenschaften

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c18-13-6-4-9-15(12-13)21(16-10-5-11-19-16)17(22)20-14-7-2-1-3-8-14/h1-4,6-9,12H,5,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOXEUQYAOWFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)N(C2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.